![molecular formula C14H9N5O B2685884 4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 59342-38-0](/img/structure/B2685884.png)

4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

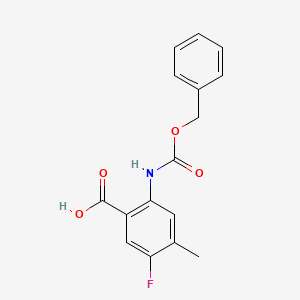

“4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one” is a quinazoline derivative which has a tetrazole ring fused to it. It’s a part of a series of novel 4-(substituted-phenyl) tetrazolo[1,5-a]quinazolin-5(4H)-ones .

Synthesis Analysis

A series of novel 4-(substituted-phenyl) tetrazolo[1,5-a]quinazolin-5(4H)-ones and their derivatives with tetrazole and other heterocyclic substituents were designed, synthesized, and evaluated for antidepressant activities in mice . The most active compound was 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one .Molecular Structure Analysis

The 4-Phenyl-4H-tetrazolo[1,5-a]quinazolin-5-one molecule contains a total of 32 bond(s). There are 23 non-H bond(s), 18 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), and 1 tertiary amide(s) (aromatic) .Chemical Reactions Analysis

The compound has been evaluated for antidepressant activities in mice. Pharmacological tests showed that three compounds significantly reduced the immobility time in the forced swimming test .Scientific Research Applications

- A study by Zhang et al. explored the synthesis and antidepressant activities of 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones and their derivatives . These compounds exhibited promising antidepressant effects, making them relevant for mental health research.

- The 4(3H)-quinazolinone scaffold, which includes 4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one, has been investigated for its antimalarial potential. Researchers have explored its ability to inhibit Plasmodium falciparum, the parasite responsible for malaria .

Antidepressant Activities

Antimalarial Properties

Mechanism of Action

The mechanism of action of quinazolinones generally involves interaction with various enzymes and receptors in the body, leading to changes in cellular processes. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups present in the quinazolinone compound .

The pharmacokinetics of quinazolinones, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its bioavailability .

The result of the action of quinazolinones can include changes in cellular processes, leading to effects such as inhibition of cell growth (in the case of antitumor activity), prevention of microbial growth (in the case of antimicrobial activity), or reduction of inflammation (in the case of anti-inflammatory activity) .

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of quinazolinones .

properties

IUPAC Name |

4-phenyltetrazolo[1,5-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5O/c20-13-11-8-4-5-9-12(11)19-14(15-16-17-19)18(13)10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMYPHKPLPXXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide](/img/structure/B2685802.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2685805.png)

![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2685807.png)

![1-(3-Chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2685809.png)

![7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2685811.png)

![N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide](/img/structure/B2685812.png)

![(4-Methylthiadiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685816.png)